An In-depth Technical Guide to 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (CAS 1211515-49-9)
An In-depth Technical Guide to 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (CAS 1211515-49-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid (CAS 1211515-49-9), a heterocyclic compound of significant interest in medicinal chemistry. While direct research on this specific molecule is emerging, this document synthesizes available data, explores the therapeutic potential based on structurally related compounds, and provides detailed methodologies for its synthesis and evaluation. This guide serves as a foundational resource for researchers investigating the potential of this and similar thiazole derivatives in drug discovery and development, with a focus on oncology, infectious diseases, and inflammatory conditions.
Introduction and Chemical Profile
2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by a cyclopentylamino group at the 2-position and a carboxylic acid at the 4-position of the thiazole ring. The thiazole ring is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, recognized for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The substituents on this particular molecule suggest potential for versatile biological interactions and further chemical modifications.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1211515-49-9 | - |
| Molecular Formula | C₉H₁₂N₂O₂S | ChemScene[1] |
| Molecular Weight | 212.27 g/mol | ChemScene[1] |
| IUPAC Name | 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid | PubChem[2] |
| InChI Key | InChI=1S/C9H12N2O2S/c12-8(13)7-5-14-9(11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | PubChem[2] |
| Canonical SMILES | C1CCC(C1)NC2=NC=C(S2)C(=O)O | - |
| Appearance | Powder | BenchChem[2] |
| Purity | ≥95% (Commercially available for research) | BenchChem[2] |
Note: Some physicochemical properties like pKa, LogP, and solubility are not yet experimentally determined and would require predictive modeling or empirical analysis.
Synthesis and Chemical Reactivity
For the target molecule, a plausible synthetic route would involve the reaction of N-cyclopentylthiourea with an ethyl 2-chloro-3-oxobutanoate followed by hydrolysis of the resulting ester. A similar strategy has been successfully employed for the synthesis of related 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which provides a strong basis for a potential synthetic pathway.[3]
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process:
-
Cyclocondensation: Reaction of N-cyclopentylthiourea with ethyl 2-chloro-3-oxobutanoate to form ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid product.
Caption: Proposed Hantzsch synthesis workflow for the target compound.
Potential Biological Activities and Therapeutic Applications
The therapeutic potential of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid can be inferred from studies on closely related analogs and the broader class of thiazole derivatives.
Anticancer Activity
Structurally similar 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated significant anticancer activity.[3] These compounds were evaluated against a panel of human cancer cell lines, showing notable reductions in cell viability.[4][5]
Table 2: Anticancer Activity of a Related Thiazolone Derivative
| Cell Line | Cancer Type | Activity of Related Compound |
| Caco-2 | Colon Carcinoma | Significant cell viability reduction[4] |
| MDA-MB-231 | Breast Carcinoma | Significant cell viability reduction[4] |
| SK-MEL-30 | Skin Melanoma | Significant cell viability reduction[4] |
| PANC-1 | Pancreatic Carcinoma | Moderate activity[4] |
| U-118 MG | Glioma | Moderate activity[4] |
The proposed mechanism for some anticancer thiazole derivatives involves the induction of apoptosis through the activation of caspase pathways.[2]
Antimicrobial Properties
Thiazole derivatives are a well-established class of antimicrobial agents. Derivatives of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid have shown significant antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] The mechanism is thought to involve the disruption of bacterial folate synthesis pathways.[2] While specific Minimum Inhibitory Concentration (MIC) data for the title compound is not yet published, related thiazole compounds have shown potent activity. For instance, certain novel thiazole derivatives exhibited MIC values ranging from 0.70 to 2.77 µg/mL against multidrug-resistant staphylococci.[4]
Enzyme Inhibition: 11β-HSD1
A compelling area of investigation for this class of compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone to active cortisol and is a therapeutic target for metabolic syndrome, obesity, and type 2 diabetes. Derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have shown potent inhibitory effects on 11β-HSD1.[3]
Table 3: 11β-HSD1 Inhibitory Activity of Related Thiazolone Derivatives
| Compound | IC₅₀ (µM) |
| 3h (spiro-cyclohexane derivative) | 0.07[4] |
| 3f (phenyl derivative) | 1.1[3] |
This suggests that the 2-(cyclopentylamino)thiazole scaffold is a promising starting point for the development of novel 11β-HSD1 inhibitors.
Kinase Inhibition and Endothelin Receptor Antagonism
The 2-aminothiazole core is a "privileged scaffold" in kinase inhibitor design.[6] Related substituted 1,3-thiazole compounds have been investigated as inhibitors of p38 MAP kinase and TNF-α production, which are key targets in inflammatory diseases.[2]
Additionally, patent literature suggests that compounds with this core structure have the potential to act as endothelin receptor antagonists.[2] Endothelin receptors play a crucial role in vasoconstriction, and their antagonism is a therapeutic strategy for conditions like hypertension.[2][7]
Experimental Protocols
The following protocols are based on methodologies used for structurally similar compounds and can be adapted for the evaluation of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid.
Protocol: In Vitro Anticancer Activity (MTS Assay)
This protocol is adapted from the methodology used for 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.[4][5]
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Caco-2, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the growth medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the in vitro MTS cytotoxicity assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
Conclusion and Future Directions
2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, this molecule warrants further investigation, particularly in the areas of oncology, infectious diseases, and metabolic disorders. Future research should focus on establishing a reproducible synthesis, determining its physicochemical properties, and conducting a comprehensive biological evaluation to ascertain its specific mechanisms of action and therapeutic potential. The insights and protocols provided in this guide offer a solid foundation for initiating such research endeavors.
References
-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). International Journal of Molecular Sciences, 24(8), 7252. [Link]
-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI. [Link]
-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). PubMed. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
-
Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (2018). Scientific Reports, 8, 16953. [Link]
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2022). Journal of the Indian Chemical Society, 99(11), 100755. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]
-
Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. (2002). Current Medicinal Chemistry, 9(4), 441-462. [Link]
-
Endothelin receptor antagonists. (2017). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Aprocitentan: The First Endothelin Receptor Antagonist for Resistant Hypertension. (2024). American Journal of Therapeutics. [Link]
Sources
- 1. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]
- 2. Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin antagonists for hypertension: has their time finally arrived? - PMC [pmc.ncbi.nlm.nih.gov]
